Zoniporide

NHE-1 IC50 sodium-hydrogen exchanger

Select Zoniporide for its unparalleled potency and selectivity in NHE-1 research. With an IC50 of 14 nM and >150-fold selectivity over other isoforms, it outperforms cariporide and eniporide. Its 157-fold selectivity for NHE-1 over NHE-2 minimizes off-target effects, making it the definitive tool for precise mechanistic studies and robust cardioprotection models where experimental reproducibility is critical.

Molecular Formula C17H16N6O
Molecular Weight 320.3 g/mol
CAS No. 241800-98-6
Cat. No. B1240234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoniporide
CAS241800-98-6
Synonyms(1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl)guanidine
(1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl)guanidine hydrochloride monohydrate
CP 597,396
CP 597396
CP-597,396
CP-597396
zoniporide
Molecular FormulaC17H16N6O
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N
InChIInChI=1S/C17H16N6O/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13/h1-5,8-10H,6-7H2,(H4,18,19,22,24)
InChIKeyGDXBRVCQGGKXJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zoniporide CAS 241800-98-6: Potent and Selective NHE-1 Inhibitor for Cardioprotection Research


Zoniporide (CP-597396, CAS 241800-98-6) is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a key mediator of intracellular pH regulation and a validated target for cardioprotection during ischemia-reperfusion injury [1]. It belongs to the guanidine class of NHE inhibitors and was originally developed by Pfizer as a novel cardioprotective agent [2]. Zoniporide inhibits human NHE-1 with an IC50 of 14 nM and exhibits >150-fold selectivity over other NHE isoforms, making it a valuable research tool for dissecting NHE-1-specific mechanisms [3].

Why Zoniporide Cannot Be Substituted by Other NHE-1 Inhibitors in Preclinical Studies


While several NHE-1 inhibitors exist within the class (e.g., cariporide, eniporide, amiloride derivatives), significant differences in potency, selectivity, and in vivo efficacy preclude simple interchangeability. Zoniporide exhibits quantifiably superior potency and selectivity compared to both cariporide and eniporide, as demonstrated in head-to-head in vitro assays [1]. Furthermore, in vivo cardioprotection studies reveal that zoniporide achieves greater infarct size reduction at equipotent doses [2]. These performance gaps are not captured by the general term "NHE-1 inhibitor" and have direct consequences for experimental reproducibility and clinical translation potential. Substituting zoniporide with a less potent or less selective analog risks underestimating NHE-1's role in a given model or failing to achieve the necessary therapeutic window.

Zoniporide vs. Cariporide and Eniporide: Quantitative Head-to-Head Evidence for NHE-1 Research


Superior Potency at Human NHE-1: 1.6- to 2.6-Fold Over Cariporide and Eniporide

Zoniporide demonstrates significantly greater potency at inhibiting human NHE-1 compared to the widely used NHE-1 inhibitors cariporide and eniporide. In a direct comparative in vitro study using human NHE-1-expressing fibroblasts, zoniporide inhibited 22Na+ uptake with an IC50 of 14 nM, while cariporide and eniporide exhibited IC50 values of 36 nM and 23 nM, respectively. This represents a 1.64- to 2.6-fold improvement in potency for zoniporide [1].

NHE-1 IC50 sodium-hydrogen exchanger cardioprotection

Enhanced Selectivity for NHE-1 Over NHE-2: 3- to 6-Fold Higher Than Cariporide and Eniporide

Zoniporide exhibits markedly superior selectivity for NHE-1 over the closely related NHE-2 isoform compared to cariporide and eniporide. In the same head-to-head study, zoniporide demonstrated 157-fold selectivity for human NHE-1 versus human NHE-2. In contrast, cariporide showed only 27-fold selectivity and eniporide 49-fold selectivity [1]. Zoniporide also showed exceptional selectivity over rat NHE-3 (15,700-fold), though comparative data for the other compounds was not reported in the same study.

NHE-1 selectivity isoform specificity off-target cardioprotection

Greater Cardioprotective Efficacy In Vivo: 2.5- to 20-Fold More Potent Infarct Size Reduction

In a rabbit model of myocardial ischemia-reperfusion injury, zoniporide demonstrated significantly greater cardioprotective potency than cariporide and eniporide. In isolated heart (Langendorff) experiments, zoniporide reduced infarct size with an EC50 of 0.25 nM, whereas cariporide and eniporide required EC50 values of 5.11 nM and 0.69 nM, respectively. This represents a 2.5- to 20-fold improvement in potency [1]. Furthermore, zoniporide (50 nM) reduced infarct size by 83%, while eniporide achieved only a 58% reduction at its maximally effective concentration [1].

myocardial infarction ischemia-reperfusion infarct size cardioprotection

High Aqueous Solubility: A Differentiating Physicochemical Property

Zoniporide was specifically optimized for high aqueous solubility, a critical physicochemical property that distinguishes it from earlier NHE-1 inhibitors. The discovery paper explicitly highlights that zoniporide possesses 'high aqueous solubility' as a key design feature [1]. While exact solubility values are not provided in the public literature, this property is noted as a major advancement over amiloride derivatives and contributes to its favorable pharmacokinetic profile, including a half-life of 1.5 hours in monkeys and moderate plasma protein binding [2].

aqueous solubility formulation PK/PD NHE-1 inhibitor

Validated Cardioprotection in Multiple Preclinical Models

Zoniporide has demonstrated robust cardioprotective effects across multiple independent studies and species. In a rat model of ischemia/reperfusion, zoniporide produced a 1.4-fold decrease in myocardial necrosis area, a 2.1-fold decrease in serum troponin I, and a 2-fold reduction in post-reperfusion arrhythmia severity [1]. In conscious primates, zoniporide attenuated postischemic cardiac contractile dysfunction [2]. While these studies did not include direct comparator data, the consistency of efficacy across species and endpoints reinforces the compound's reliability as a research tool.

ischemia-reperfusion infarct size cardiac function NHE-1

Clinical Trial Outcome: Context for Research Use Limitations

A phase 2/3 randomized, double-blind, placebo-controlled trial (n=824) evaluated zoniporide (3, 6, or 12 mg/kg/d IV) for reducing perioperative cardiovascular events in high-risk vascular surgery patients. The trial was stopped early for futility; the proportion of subjects experiencing the composite endpoint (death, MI, CHF, arrhythmia) by day 30 was 18.5% in the 12 mg/kg/d group vs. 15.7% in placebo (RR=1.17, 95% CI 0.80-1.72, p=NS) [1]. This negative outcome provides important context for researchers: while zoniporide is a highly validated tool for preclinical NHE-1 studies, it may not be suitable for clinical investigations without further optimization of patient selection or dosing regimen.

clinical trial perioperative cardiovascular events NHE-1

Optimal Research and Industrial Applications for Zoniporide Based on Quantitative Evidence


Cardioprotection Studies in Ischemia-Reperfusion Injury Models

Zoniporide is the preferred NHE-1 inhibitor for preclinical studies of myocardial ischemia-reperfusion injury. Its EC50 of 0.25 nM for infarct size reduction in isolated heart models and 2.5- to 20-fold superior potency over cariporide and eniporide [1] make it ideal for experiments requiring robust cardioprotection with minimal hemodynamic interference. The compound has been validated in rabbit, rat, and primate models, supporting cross-species translation [2][3]. Recommended use: Langendorff heart preparations, in vivo coronary occlusion/reperfusion models, and studies examining NHE-1-dependent mechanisms of cardiomyocyte death.

NHE-1 Specificity Assays and Isoform Profiling

Due to its 157-fold selectivity for NHE-1 over NHE-2—3- to 6-fold higher than cariporide and eniporide [1]—zoniporide is the superior tool for experiments where NHE-2 inhibition could confound results. Researchers studying NHE-1-specific signaling pathways, pH regulation, or Na+/Ca2+ exchanger coupling should select zoniporide to minimize off-isoform effects. This is particularly relevant in cell types co-expressing multiple NHE isoforms (e.g., fibroblasts, endothelial cells) and in studies requiring precise dissection of NHE-1 contributions to cellular physiology.

Platelet Swelling and NHE-1 Functional Assays

Zoniporide potently inhibits ex vivo NHE-1-dependent human platelet swelling (IC50 in low nanomolar range) [1] and achieves 93% inhibition in vivo at 4 mg/kg/h [2]. This makes it a valuable tool for studying NHE-1 function in platelets, a convenient surrogate for cardiac NHE-1 activity. The platelet swelling assay can be used for pharmacokinetic/pharmacodynamic (PK/PD) studies, target engagement verification, and screening of novel NHE-1 modulators. The high selectivity of zoniporide ensures that observed effects are attributable to NHE-1 inhibition rather than other platelet regulatory pathways.

Pharmacology and Toxicology Studies of NHE-1 Inhibition

With its well-characterized preclinical pharmacokinetic profile (t1/2 = 1.5 h in monkeys, moderate plasma protein binding) [1] and favorable physicochemical properties including high aqueous solubility [2], zoniporide is suitable for pharmacology and safety studies. Its lack of hemodynamic effects at cardioprotective doses [3] reduces confounding variables in cardiovascular safety assessments. Researchers investigating the therapeutic window of NHE-1 inhibition or exploring combination therapies with other cardioprotective agents (e.g., PARP inhibitors) [4] should consider zoniporide as a reference standard due to its extensive characterization and consistent in vivo performance.

Technical Documentation Hub

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